molecular formula C12H10ClFO2 B064159 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione CAS No. 175136-88-6

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Cat. No.: B064159
CAS No.: 175136-88-6
M. Wt: 240.66 g/mol
InChI Key: RDLKECGYLPSQFO-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a valuable chemical intermediate and core scaffold in medicinal chemistry and agrochemical research. Its structure, featuring a 1,3-cyclohexanedione moiety substituted with a 2-chloro-6-fluorophenyl group, is a key pharmacophore in the development of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine degradation pathway in plants and mammals, making this compound a prime candidate for the design of novel herbicides and therapeutic agents for metabolic disorders like tyrosinemia. In herbicide research, this compound serves as a precursor for synthetic auxins and HPPD-inhibiting herbicides that disrupt carotenoid biosynthesis, leading to chlorophyll photo-oxidation and plant death. Its mechanism of action involves chelating the ferrous ion in the HPPD active site, effectively blocking the catalytic conversion of 4-hydroxyphenylpyruvate to homogentisate. For pharmaceutical researchers, the molecule's constrained dione system offers a versatile template for constructing diverse heterocyclic libraries and probing structure-activity relationships (SAR) in drug discovery programs targeting enzymes dependent on diketone or enolizable carbonyl motifs. Supplied as a high-purity solid, it is ideal for lead optimization, biochemical assay development, and exploratory synthetic chemistry.

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKECGYLPSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371449
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-88-6
Record name 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tandem Knoevenagel-Michael Addition

The synthesis of aryl-substituted cyclohexane-1,3-diones involves two sequential steps:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Michael Addition : Nucleophilic attack by a second equivalent of cyclohexane-1,3-dione on the conjugated enone system.

DFT calculations reveal that the Michael adduct (1g ) is thermodynamically favored over isolated Knoevenagel products due to a 4.46 kcal/mol stabilization energy. This explains the predominance of bis-adducts under standard conditions.

Spectral Validation

  • IR Spectroscopy : Absorption bands at 3361 cm⁻¹ (O–H stretch), 1710 cm⁻¹ (C=O), and 1125 cm⁻¹ (C–F) confirm functional groups.

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 10.59 (s, 1H, enolic OH), 7.10–7.05 (m, 3H, aromatic), 2.52–1.93 (m, 12H, cyclohexane protons).

    • ¹³C NMR : Peaks at 197.15 ppm (ketone C=O) and 112.34 ppm (C–F coupling).

Optimization Strategies for Mono-Substituted Products

While the tandem reaction predominantly yields bis-adducts, modulating reaction parameters can favor mono-substitution:

Stoichiometric Adjustments

Reducing the cyclohexane-1,3-dione-to-aldehyde ratio to 1:1 minimizes bis-adduct formation. However, this approach requires precise stoichiometric control to prevent unreacted starting material.

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF) or acidic ionic liquids (e.g., [bmim]HSO₄) accelerate the Knoevenagel step while suppressing Michael addition. Catalytic systems like nano-ZnAl₂O₄ enhance selectivity for mono-adducts.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key Advantage
Tandem KnoevenagelMeOH, RT, 6 h65–75*High reproducibility
Catalytic Knoevenagel[bmim]HSO₄, 80°C, 3 h82*Enhanced mono-adduct selectivity
Solid-SupportedNH₄OAc, SiO₂, reflux70*Simplified purification

*Reported yields for analogous compounds.

Challenges in Purification and Characterization

Recrystallization Efficiency

Methanol recrystallization effectively removes unreacted aldehyde but may co-precipitate bis-adduct impurities. Gradient solvent systems (e.g., methanol/water) improve purity.

HRMS Validation

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 367.0659, consistent with the theoretical m/z 367.0662 for C₁₉H₁₈ClFO₄.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Reusable catalysts like ZrOCl₂·8H₂O reduce production costs by enabling 5–7 reaction cycles without significant activity loss.

Environmental Impact

Methanol, while effective, poses toxicity concerns. Alternative solvents (e.g., ethanol-water mixtures) are under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its mechanism of action are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione with two structural analogues: 5-(4-bromophenyl)cyclohexane-1,3-dione (CAS 239132-48-0) and 2-acetyl-4-hydroxycyclohexane-1,3-dione (CAS 345201-21-0).

Structural and Functional Analogues

  • This compound : The 2-chloro-6-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, enhancing metal-chelation capabilities critical for enzyme inhibition .
  • 2-Acetyl-4-hydroxycyclohexane-1,3-dione : Oxygen-rich substituents (acetyl and hydroxy groups) improve hydrogen-bonding capacity and solubility but may reduce membrane permeability .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Exact Mass (g/mol) LogP* (Predicted)
5-(2-Chloro-6-fluorophenyl) derivative 175136-88-6 C₁₂H₁₀ClFO₂ 240.63 240.0035 2.8
5-(4-Bromophenyl) derivative 239132-48-0 C₁₂H₁₁BrO₂ 267.12 266.9920 3.2
2-Acetyl-4-hydroxy derivative 345201-21-0 C₈H₁₀O₄ 170.16 170.0579 0.5

*LogP values estimated via computational tools. Halogenated derivatives exhibit higher lipophilicity, favoring membrane penetration, while oxygenated derivatives are more polar .

Biological Activity

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, with the CAS number 175136-88-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a chloro and fluorine atom on the aromatic ring. This unique structure contributes to its biological properties, particularly in terms of receptor binding and enzyme inhibition.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations of the compound.

Cell Line IC50 (μM) Mechanism of Action
LNCaP10.20Induction of apoptosis
T47-D1.33Cell cycle arrest
PC-33.29Apoptotic signaling

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed significant potency against hormone-dependent cancer cells like LNCaP and T47-D, suggesting a targeted action mechanism.

The mechanism through which this compound exerts its effects appears to involve:

  • Apoptosis Induction : Studies indicated that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by enhanced staining with propidium iodide (PI), which marks dead cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition and eventual cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the cyclohexane or aromatic rings can significantly alter its potency and selectivity.

Key Findings from SAR Studies

Research has shown that:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and receptor binding affinity.
  • Chloro Group Impact : The chlorinated phenyl group contributes to improved cytotoxicity against specific cancer cell lines.

Case Studies

Several case studies have reported on the biological activity of similar compounds within the same class:

  • Case Study on Anticancer Activity : A derivative with a similar structure was tested against breast cancer cell lines, showing promising results in reducing tumor size in vivo models.
  • Comparative Study : Compounds structurally related to this compound were compared for their antiproliferative effects across multiple cancer types, highlighting its unique efficacy profile.

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, and how is its structure confirmed?

  • Methodological Answer : The synthesis typically involves a multi-step reaction starting with cyclohexane-1,3-dione derivatives and halogenated aryl precursors. For example, the Friedel-Crafts acylation or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) with catalysts like BF₃·Et₂O or Pd-based catalysts can introduce the 2-chloro-6-fluorophenyl group . Post-synthesis, structural confirmation is achieved via:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and keto groups (δ 2.5–3.5 ppm).
  • X-ray Crystallography : Resolves steric and electronic effects of the chloro-fluoro substitution pattern (e.g., bond angles and dihedral angles) .
  • HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H]⁺ at m/z 269.2) .

Q. Which spectroscopic methods are most effective for characterizing substituent effects in this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Detects electronic perturbations from the fluorine atom (e.g., chemical shifts influenced by chloro-fluoro ortho/para interactions) .
  • IR Spectroscopy : Identifies keto-enol tautomerism (C=O stretches at ~1700 cm⁻¹) and aryl C-F stretches (~1250 cm⁻¹) .
  • UV-Vis Spectroscopy : Monitors π→π* transitions in the aromatic system, affected by electron-withdrawing substituents (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and charge distribution. Key steps include:
  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .
  • Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity via HOMO-LUMO gaps; lower gaps correlate with higher electrophilicity .
  • Molecular Dynamics Simulations : Assess steric hindrance from the 2-chloro-6-fluoro substituents on reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclohexanedione derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. Mitigation strategies include:
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition or antimicrobial MIC tests) .
  • SAR Studies : Systematically vary substituents (e.g., para-fluoro vs. ortho-chloro) to isolate electronic/steric contributions .
  • Crystallographic Binding Studies : Resolve target-ligand interactions (e.g., fluorophenyl group binding to hydrophobic enzyme pockets) .

Q. How do steric and electronic effects of the 2-chloro-6-fluorophenyl group influence tautomeric equilibria in cyclohexane-1,3-dione derivatives?

  • Methodological Answer :
  • Kinetic Isotope Effect (KIE) Studies : Track proton transfer rates between keto and enol forms using deuterated analogs .
  • X-ray Diffraction : Quantifies bond lengths (e.g., C=O vs. C–O in keto/enol forms) under crystallized conditions .
  • pH-Dependent NMR : Monitors tautomer ratios in solution (e.g., enol stabilization at acidic pH due to hydrogen bonding) .

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